molecular formula C18H16N2O2 B14412246 4,4'-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile CAS No. 82491-64-3

4,4'-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile

Katalognummer: B14412246
CAS-Nummer: 82491-64-3
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: UPSLOFJPNLLAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile is a chemical compound with the molecular formula C18H16N2O2 . . This compound is characterized by the presence of two benzonitrile groups attached to a butane-2,3-diyl backbone with two hydroxyl groups.

Vorbereitungsmethoden

The synthesis of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with a suitable diol under acidic or basic conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Analyse Chemischer Reaktionen

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may be explored for potential biological activities.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile can be compared with similar compounds such as:

The uniqueness of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile lies in its specific functional groups and structural arrangement, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

82491-64-3

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

4-[3-(4-cyanophenyl)-2,3-dihydroxybutan-2-yl]benzonitrile

InChI

InChI=1S/C18H16N2O2/c1-17(21,15-7-3-13(11-19)4-8-15)18(2,22)16-9-5-14(12-20)6-10-16/h3-10,21-22H,1-2H3

InChI-Schlüssel

UPSLOFJPNLLAHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C#N)(C(C)(C2=CC=C(C=C2)C#N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.